3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid
Overview
Description
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a thiophene ring with a sulfone group and an amino-propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources like elemental sulfur or sulfur-containing reagents.
Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing the thiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Amination and Propionic Acid Addition: The amino group can be introduced through nucleophilic substitution reactions using amines, followed by the addition of a propionic acid moiety through esterification or amidation reactions.
Industrial Production Methods
In industrial settings, the production of 3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or thioether derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid can be compared with other similar compounds, such as:
- 2-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-3-methyl-butyric acid : Similar structure but with a methyl group on the butyric acid moiety.
- 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-butyric acid : Similar structure but with a butyric acid moiety instead of propionic acid.
The uniqueness of 3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)1-3-8-6-2-4-13(11,12)5-6/h2,4,6,8H,1,3,5H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLHVOLHIRKQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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